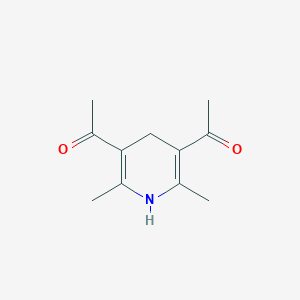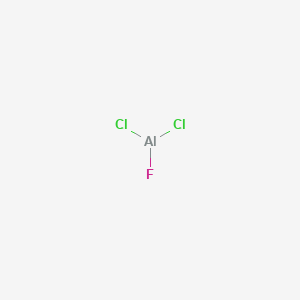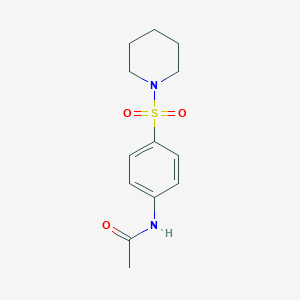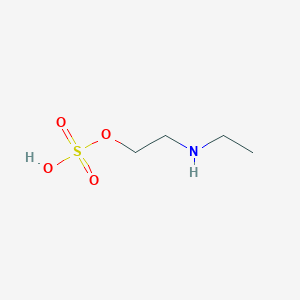
2-(ethylamino)ethyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylamino)ethyl hydrogen sulfate is an organic compound with the molecular formula C4H11NO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethylamino group attached to an ethyl hydrogen sulphate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(ethylamino)ethyl hydrogen sulfate can be synthesized through the reaction of 2-aminoethanol with sulfuric acid. The reaction involves mixing 2-aminoethanol and sulfuric acid in a molar ratio and allowing the reaction to proceed under controlled conditions. The product is then purified through crystallization, filtration, and drying .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves continuous mixing and precise temperature control to maintain the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-(ethylamino)ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines and esters.
Aplicaciones Científicas De Investigación
2-(ethylamino)ethyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: This compound is utilized in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Industry: It is used in the manufacture of surfactants, detergents, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(ethylamino)ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The compound’s ethylamino group plays a crucial role in its binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
2-Aminoethyl hydrogen sulphate: Similar in structure but lacks the ethyl group.
Ethanolamine O-sulfate: Another related compound with similar functional groups.
Comparison: 2-(ethylamino)ethyl hydrogen sulfate is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity. This makes it more versatile in certain applications compared to its analogs .
Propiedades
Número CAS |
1072-03-3 |
|---|---|
Fórmula molecular |
C4H11NO4S |
Peso molecular |
169.2 g/mol |
Nombre IUPAC |
2-(ethylamino)ethyl hydrogen sulfate |
InChI |
InChI=1S/C4H11NO4S/c1-2-5-3-4-9-10(6,7)8/h5H,2-4H2,1H3,(H,6,7,8) |
Clave InChI |
NDICMYVRYUEIEM-UHFFFAOYSA-N |
SMILES |
CCNCCOS(=O)(=O)O |
SMILES canónico |
CCNCCOS(=O)(=O)O |
Key on ui other cas no. |
1072-03-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



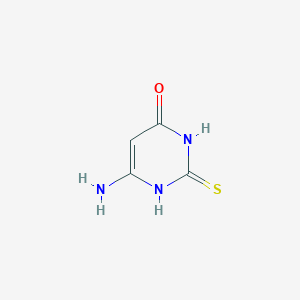
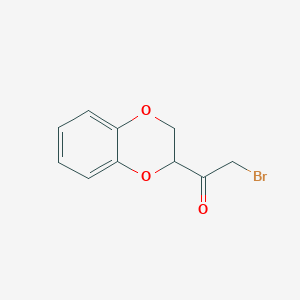
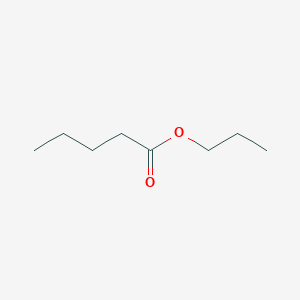
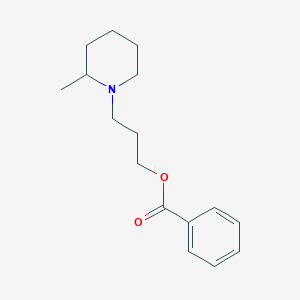
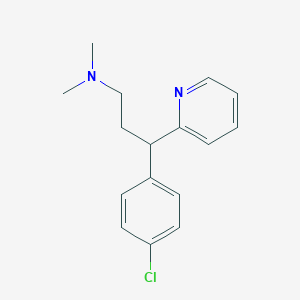
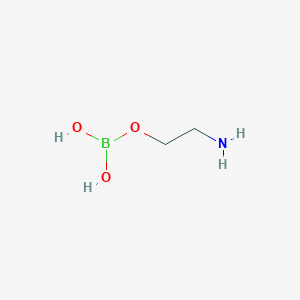
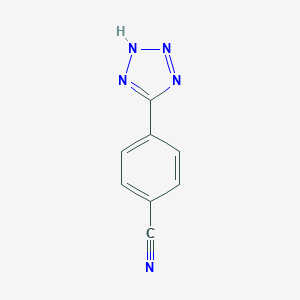
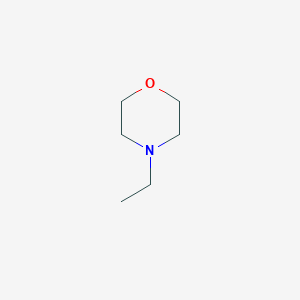
![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
